L-Cysteine-glutathione Disulfide
Overview
Description
L-Cysteine-glutathione disulfide is a derivative of glutathione, an endogenous tripeptide composed of glutamate, cysteine, and glycine. This compound is formed by the oxidation of free glutathione, resulting in a disulfide bond between glutathione and L-cysteine . It plays a crucial role in cellular redox homeostasis and has been shown to protect against oxidative stress and hepatotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cysteine-glutathione disulfide can be synthesized through the oxidation of glutathione in the presence of L-cysteine. The reaction typically involves mild oxidizing agents and controlled conditions to ensure the formation of the disulfide bond without over-oxidation .
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis methods. This involves using L-glutamic acid, L-cysteine, and glycine as substrates, along with glutathione synthetase from yeast and ATP as a catalyst . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Cysteine-glutathione disulfide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation states.
Reduction: It can be reduced back to its constituent thiols, glutathione, and L-cysteine.
Substitution: It can participate in substitution reactions where the disulfide bond is exchanged with other thiol-containing compounds.
Common Reagents and Conditions: Common reagents used in these reactions include mild oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction .
Major Products: The major products formed from these reactions include reduced glutathione, L-cysteine, and various mixed disulfides depending on the substituting thiol .
Scientific Research Applications
L-Cysteine-glutathione disulfide has a wide range of scientific research applications:
Mechanism of Action
L-Cysteine-glutathione disulfide exerts its effects primarily through its role in maintaining cellular redox balance. It acts as a redox buffer, participating in thiol-disulfide exchange reactions that regulate the redox state of proteins and other cellular components . This compound also directly scavenges reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Glutathione (GSH): The reduced form of glutathione, which acts as a major antioxidant in cells.
Glutathione disulfide (GSSG): The oxidized form of glutathione, which forms a disulfide bond between two glutathione molecules.
Cysteine: A thiol-containing amino acid that is a precursor to glutathione.
Uniqueness: L-Cysteine-glutathione disulfide is unique in that it combines the properties of both glutathione and cysteine, allowing it to participate in a broader range of redox reactions and providing enhanced protection against oxidative stress .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6-,7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRXZEPOHPEEAS-FXQIFTODSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-14-6 | |
Record name | Cysteine-glutathione disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13081-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteine-glutathione disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTEINE-GLUTATHIONE DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TEL00G6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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